molecular formula C7H15N3O B11919766 9-Oxa-1,3,5-triazaspiro[5.5]undecane CAS No. 353799-74-3

9-Oxa-1,3,5-triazaspiro[5.5]undecane

Cat. No.: B11919766
CAS No.: 353799-74-3
M. Wt: 157.21 g/mol
InChI Key: DVEJOJXXVYMLEQ-UHFFFAOYSA-N
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Description

9-Oxa-1,3,5-triazaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in synthetic chemistry may lead to more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1,3,5-triazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the spirocyclic framework.

Mechanism of Action

The mechanism of action of 9-Oxa-1,3,5-triazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function and potentially leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-1,3,5-triazaspiro[55]undecane stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic framework

Properties

CAS No.

353799-74-3

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

9-oxa-1,3,5-triazaspiro[5.5]undecane

InChI

InChI=1S/C7H15N3O/c1-3-11-4-2-7(1)9-5-8-6-10-7/h8-10H,1-6H2

InChI Key

DVEJOJXXVYMLEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12NCNCN2

Origin of Product

United States

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